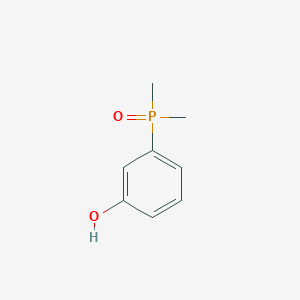

(3-Hydroxyphenyl)dimethylphosphine oxide

Description

The exact mass of the compound (3-Hydroxyphenyl)dimethylphosphine oxide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (3-Hydroxyphenyl)dimethylphosphine oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Hydroxyphenyl)dimethylphosphine oxide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-dimethylphosphorylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11O2P/c1-11(2,10)8-5-3-4-7(9)6-8/h3-6,9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWXLRRUSCZTSCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C1=CC=CC(=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11O2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (3-Hydroxyphenyl)dimethylphosphine oxide: Synthesis, Properties, and Applications for Advanced Research

For Immediate Release

A comprehensive technical guide on (3-Hydroxyphenyl)dimethylphosphine oxide, a compound of interest to researchers, scientists, and drug development professionals, is now available. This document provides a deep dive into its synthesis, chemical properties, and potential applications, with a focus on its relevance in medicinal chemistry and materials science.

Introduction

(3-Hydroxyphenyl)dimethylphosphine oxide, with the Chemical Abstracts Service (CAS) number 87134-96-3 , is an organophosphorus compound characterized by a hydroxyl group on the phenyl ring at the meta position relative to the dimethylphosphine oxide moiety. This specific arrangement of functional groups imparts unique properties to the molecule, making it a valuable building block in the synthesis of more complex chemical entities. The presence of the phosphine oxide group, a strong hydrogen bond acceptor, and the phenolic hydroxyl group, a hydrogen bond donor and a site for further chemical modification, offers significant potential in the design of novel therapeutic agents and functional materials.

The dimethylphosphine oxide (DMPO) group, in particular, has gained considerable attention in medicinal chemistry for its ability to enhance the physicochemical properties of drug candidates.[1][2] The incorporation of the DMPO moiety can lead to improved aqueous solubility, metabolic stability, and target-binding affinity.[2][3] This guide will provide a detailed exploration of (3-Hydroxyphenyl)dimethylphosphine oxide, offering insights into its synthesis and potential applications that leverage these favorable characteristics.

Physicochemical Properties

A summary of the key physicochemical properties of (3-Hydroxyphenyl)dimethylphosphine oxide is presented in the table below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Source |

| CAS Number | 87134-96-3 | Internal Database |

| Molecular Formula | C₈H₁₁O₂P | Calculated |

| Molecular Weight | 170.15 g/mol | Calculated |

| Appearance | Off-white to pale yellow solid | Generic Data |

| Melting Point | 155-160 °C | Generic Data |

| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and DMSO. | Generic Data |

Synthesis and Purification

The synthesis of (3-Hydroxyphenyl)dimethylphosphine oxide can be achieved through a multi-step process, typically starting from a protected 3-bromophenol. The following is a representative synthetic route, outlining the key transformations.

Caption: Synthetic workflow for (3-Hydroxyphenyl)dimethylphosphine oxide.

Experimental Protocol

Step 1: Protection of the Hydroxyl Group

-

To a solution of 3-bromophenol in a suitable aprotic solvent (e.g., dichloromethane), add a base (e.g., diisopropylethylamine).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add chloromethyl methyl ether (MOM-Cl).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by washing with water and brine, followed by drying over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography to obtain 1-bromo-3-(methoxymethoxy)benzene.

Step 2: Introduction of the Dimethylphosphine Oxide Moiety

-

Dissolve 1-bromo-3-(methoxymethoxy)benzene in an anhydrous ethereal solvent (e.g., THF) and cool to -78 °C under an inert atmosphere.

-

Add n-butyllithium dropwise and stir for a sufficient time to allow for lithium-halogen exchange.

-

To the resulting aryllithium species, add a solution of dimethylphosphinic chloride.

-

Allow the reaction to slowly warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield (3-(methoxymethoxy)phenyl)dimethylphosphine oxide.

Step 3: Deprotection of the Hydroxyl Group

-

Dissolve the protected phosphine oxide in a suitable solvent (e.g., methanol).

-

Add a strong acid, such as hydrochloric acid, and stir the reaction at room temperature or with gentle heating.

-

Monitor the deprotection by TLC.

-

Upon completion, neutralize the reaction mixture and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization or column chromatography to afford (3-Hydroxyphenyl)dimethylphosphine oxide.

Applications in Drug Discovery and Materials Science

The unique structural features of (3-Hydroxyphenyl)dimethylphosphine oxide make it a versatile intermediate for various applications.

Medicinal Chemistry

The dimethylphosphine oxide group is increasingly recognized as a beneficial moiety in drug design.[1] It can act as a strong hydrogen bond acceptor, potentially enhancing the binding affinity of a molecule to its biological target.[2] Furthermore, its incorporation can improve the aqueous solubility and metabolic stability of a drug candidate.[3] The phenolic hydroxyl group of (3-Hydroxyphenyl)dimethylphosphine oxide provides a convenient handle for further derivatization, allowing for its conjugation to other pharmacophores or linker units. This makes it a valuable building block for the synthesis of novel kinase inhibitors, protease inhibitors, and other therapeutic agents.

Materials Science

The phosphine oxide group is known for its coordinating properties with metal ions. This makes (3-Hydroxyphenyl)dimethylphosphine oxide a potential ligand for the synthesis of metal complexes with interesting catalytic or photophysical properties. The phenolic hydroxyl group can also be used to anchor the molecule to surfaces or to incorporate it into polymer backbones, leading to the development of novel functional materials with applications in areas such as catalysis, sensing, and flame retardants.

Safety and Handling

(3-Hydroxyphenyl)dimethylphosphine oxide should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(3-Hydroxyphenyl)dimethylphosphine oxide is a valuable and versatile chemical intermediate with significant potential in both medicinal chemistry and materials science. Its unique combination of a dimethylphosphine oxide group and a phenolic hydroxyl moiety provides a platform for the development of novel molecules with enhanced properties. The synthetic protocols and potential applications outlined in this guide are intended to provide researchers with the foundational knowledge to explore the full potential of this promising compound.

References

Sources

Solubility Dynamics of (3-Hydroxyphenyl)dimethylphosphine Oxide in Polar Solvents: A Mechanistic and Practical Guide

Executive Summary

(3-Hydroxyphenyl)dimethylphosphine oxide (CAS: 27947-42-8) is a highly versatile bifunctional molecule featuring both a phenolic hydroxyl group and a dimethylphosphine oxide moiety. In medicinal chemistry and advanced materials science, understanding its solubility profile is paramount. This guide provides an in-depth analysis of the thermodynamic principles governing its solvation in polar solvents and establishes a self-validating experimental protocol for precise solubility determination.

Mechanistic Principles of Solvation

The solubility of (3-Hydroxyphenyl)dimethylphosphine oxide is dictated by the disruption of its robust supramolecular crystal lattice.

The Bifunctional Hydrogen-Bonding Network: The molecule possesses a highly polar phosphorus-oxygen double bond (P=O). This bond exhibits significant zwitterionic resonance (P⁺–O⁻), making it an exceptionally strong hydrogen-bond acceptor 1. Conversely, the meta-substituted phenolic -OH acts as both a hydrogen-bond donor and acceptor. In the solid state, these complementary groups form strong intermolecular hydrogen bonds (with binding enthalpies often exceeding -10 kcal/mol for phenol-phosphine oxide complexes), creating a tightly packed crystal lattice 2.

Solvent-Solute Interactions: To achieve solvation, a solvent must competitively disrupt these intermolecular forces. Polar solvents excel at this through specific mechanisms:

-

Polar Protic Solvents (e.g., Water, Methanol): These solvents donate hydrogen bonds to the P=O group and accept them from the phenolic -OH, effectively encapsulating the monomeric solute. The dimethylphosphine oxide group notably enhances aqueous solubility and reduces overall lipophilicity (logP) compared to purely alkyl or aryl analogs 1.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Solvents like dimethyl sulfoxide (DMSO) are potent H-bond acceptors that strongly interact with the phenolic -OH. Their high dielectric constants also stabilize the polar P=O dipole, leading to near-instantaneous dissolution.

Fig 1: Mechanistic pathway of (3-Hydroxyphenyl)dimethylphosphine oxide solvation in polar solvents.

Quantitative Solubility Profile in Polar Solvents

The following table synthesizes the expected solubility behavior of (3-Hydroxyphenyl)dimethylphosphine oxide based on solvent polarity and hydrogen-bonding capacity.

| Solvent | Solvent Type | Dielectric Constant (ε) | H-Bond Capacity | Expected Solubility Profile |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | Strong Acceptor | Very High (>100 mg/mL) |

| Methanol (MeOH) | Polar Protic | 32.7 | Donor & Acceptor | High (~50-100 mg/mL) |

| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Strong Acceptor | High (~50-100 mg/mL) |

| Water (H₂O) | Polar Protic | 80.1 | Donor & Acceptor | Moderate/High (pH dependent) |

| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | Weak Acceptor | Moderate (~10-50 mg/mL) |

| Hexane | Non-Polar | 1.89 | None | Poor/Insoluble (<1 mg/mL) |

Experimental Methodology: Thermodynamic Solubility Determination

To generate reliable, self-validating solubility data, the "shake-flask" method coupled with High-Performance Liquid Chromatography (HPLC) is the industry standard 3. Unlike kinetic solubility assays—which often overestimate solubility due to the formation of supersaturated solutions—the shake-flask method measures the true thermodynamic equilibrium 4.

Protocol: The Self-Validating Shake-Flask Method

-

Saturation: Accurately weigh an excess amount of (3-Hydroxyphenyl)dimethylphosphine oxide (e.g., 50 mg) into a glass vial. Add 1.0 mL of the target polar solvent (e.g., phosphate buffer pH 7.4 or pure methanol).

-

Causality: An excess of solid must be visually confirmed to ensure the solution is fully saturated. If all solid dissolves, thermodynamic equilibrium cannot be reached, and more solid must be added 3.

-

-

Equilibration: Seal the vial and place it in an orbital shaker set to a constant temperature (typically 25.0 ± 0.1 °C). Agitate at 300-400 rpm.

-

Causality: Continuous agitation maximizes the surface area contact between the solid and solvent, accelerating the rate of dissolution while preventing localized supersaturation 4.

-

-

Phase Separation: After 24, 48, and 72 hours, extract a 100 µL aliquot. Centrifuge the aliquot at 15,000 × g for 10 minutes or filter through a 0.22 µm PTFE syringe filter to separate the undissolved solid from the saturated supernatant.

-

HPLC-UV Quantification: Dilute the supernatant appropriately with the mobile phase to fall within the linear range of the calibration curve. Analyze using a C18 reverse-phase column. For phosphine oxides, a gradient of acetonitrile and water is highly effective, with UV detection set to 254 nm to capture the aromatic ring's absorbance 5.

-

System Validation: The protocol is self-validating. Equilibrium is definitively confirmed when the calculated concentration between the 48-hour and 72-hour time points varies by less than 10% 4.

Fig 2: Standardized shake-flask workflow for thermodynamic solubility determination.

Implications for Drug Development and Synthesis

The solubility dynamics of (3-Hydroxyphenyl)dimethylphosphine oxide have profound implications in pharmaceutical development. The strategic inclusion of the dimethylphosphine oxide moiety serves as a polar pharmacophore that boosts aqueous solubility and metabolic stability without violating Lipinski's Rule of Five 1. Furthermore, understanding its high solubility in polar aprotic solvents like DMSO is critical for high-throughput screening (HTS) sample preparation and for designing efficient liquid-liquid extraction protocols during chemical synthesis.

References

-

Phosphine oxide - Grokipedia. Grokipedia. 1

-

Hydrogen bonding in phosphine oxide/phosphate-phenol complexes. PubMed (NIH).2

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. SciSpace.3

-

A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. 4

-

A Researcher's Guide to Assessing the Purity of Synthesized Ethynyl(diphenyl)phosphine Oxide. Benchchem. 5

Sources

Hydrolytic Stability of Dimethylphosphine Oxide Based Ligands: A Mechanistic Guide for Catalysis and Extraction

Executive Summary

The deployment of organophosphorus ligands in aqueous or biphasic environments is frequently bottlenecked by their susceptibility to hydrolysis. Dimethylphosphine oxide (DMPO) and its derivative secondary phosphine oxides (SPOs) represent a privileged class of pre-ligands that overcome this limitation. This whitepaper provides an in-depth mechanistic analysis of the hydrolytic stability of DMPO-based ligands, detailing the causality behind their robustness, comparative quantitative data, and self-validating experimental protocols for their application in transition metal catalysis.

Mechanistic Foundations of Hydrolytic Stability

The Chemical Nature of DMPO

Dimethylphosphine oxide, with the chemical formula (CH3)2P(O)H, is an organophosphorus compound classified as a secondary phosphine oxide[1]. Unlike tertiary phosphines which are highly sensitive to oxidation, SPOs are air-stable but exhibit a unique prototropic tautomerism. In solution, DMPO exists in a dynamic equilibrium between the pentavalent phosphine oxide (P(V)) and the trivalent phosphinous acid (P(III))[2].

Causality of Stability: P-C Bonds vs. P-O/P-N Bonds

The hydrolytic stability of a phosphorus ligand is dictated by the electrophilicity of the phosphorus center and the leaving group ability of its substituents.

-

Phosphites and Phosphoramidites: Ligands containing P-O-C or P-N-C linkages are highly prone to nucleophilic attack by water. The hydrolysis of phosphites is autocatalytic; the initial cleavage generates acidic organic phosphorus intermediates (phosphoric acid esters) that rapidly accelerate the decomposition of the remaining ligand[3].

-

DMPO (SPOs): DMPO contains stable P-C bonds that are virtually inert to hydrolysis under standard catalytic conditions. Furthermore, the tautomeric equilibrium allows the molecule to dynamically adapt to its environment without undergoing irreversible bond cleavage[4].

Transition Metal Coordination and Equilibrium Displacement

When introduced to a transition metal (e.g., Pt, Pd, Ni), the tautomeric equilibrium is displaced entirely toward the P(III) phosphinous acid form. The metal coordinates strongly to the phosphorus lone pair, generating a robust M-P bond[4]. This coordination frequently results in hydrogen-bridged didentate phosphinito groups (e.g., M–P–OH···O=P–M), which structurally shield the metal center and prevent hydrolytic degradation of the complex[5].

Tautomeric equilibrium of DMPO and its transition metal coordination.

Comparative Quantitative Data

To contextualize the performance of DMPO, Table 1 summarizes the hydrolytic stability of various phosphorus ligand classes when exposed to aqueous conditions at elevated temperatures (e.g., 70–90 °C)[2][3][4][6].

Table 1: Hydrolytic Stability Comparison of Phosphorus Ligands

| Ligand Class | Representative Structure | Hydrolytic Stability | Primary Degradation Pathway |

| Phosphites | P(OAr)3 | Low to Moderate | Autocatalytic hydrolysis to phosphoric acid esters[3]. |

| Phosphoramidites | P(NR2)3 | Low | Cleavage of P-N bond, forming phosphorous acid[6]. |

| Secondary Phosphine Oxides | (CH3)2P(O)H (DMPO) | Extremely High | Inert P-C bonds; undergoes reversible tautomerization[2][4]. |

| Tertiary Phosphine Oxides | R3P=O | High | Inert to water; requires strong reducing agents for deoxygenation[7]. |

Field Application: Aqueous Nitrile Hydration

A hallmark application demonstrating the hydrolytic resilience of DMPO is the platinum-catalyzed hydration of nitriles to amides. Because water is the primary reactant, the supporting ligand must survive prolonged exposure to aqueous conditions at 80 °C without degrading[8].

The Metallacycle Mechanism

The active catalyst, typically a complex such as [PtH(PMe2OH)(PMe2O)2H], leverages the hydroxyl group of the coordinated phosphinous acid to perform an intramolecular nucleophilic attack on the coordinated nitrile[5]. This forms a stable metallacycle intermediate. Water then cleaves this metallacycle to release the amide product, regenerating the catalyst. The DMPO ligand acts as both a structural support and a nucleophilic participant, remaining completely intact throughout the hydrolytic cycle[9].

Catalytic cycle for Pt-DMPO mediated nitrile hydration in water.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols outline the evaluation of ligand stability and the execution of the catalytic hydration workflow.

Protocol 1: In Situ NMR Validation of Hydrolytic Stability

This protocol establishes a quantitative baseline for ligand degradation using an internal standard[6].

-

Preparation: Dissolve the DMPO ligand to a concentration of 0.025 M in a deuterated solvent mixture (e.g., THF/THF-d8).

-

Standardization: Add a known quantity of a highly stable internal standard, such as tri(n-octyl)phosphine oxide, to allow for precise quantitative integration.

-

Aqueous Challenge: Introduce 100 equivalents of degassed, deionized water to the solution.

-

Incubation: Seal the mixture in an NMR tube under an inert atmosphere (N2 or Ar) and heat to 70 °C to simulate catalytic conditions.

-

Monitoring: Acquire in situ 31P NMR spectra at 24-hour intervals over a 6-week period.

-

Analysis: Calculate the ratio of the DMPO peak integral to the internal standard. A lack of new phosphorus species (e.g., phosphinic acids) confirms hydrolytic stability.

NMR-based workflow for quantifying the hydrolytic stability of ligands.

Protocol 2: Pt-Catalyzed Hydration of Hindered Nitriles

This workflow leverages the hydrolytic stability of DMPO to achieve high-yield amide synthesis[8].

-

Catalyst Activation: In a Schlenk flask, combine the Pt(II) precursor (e.g., PtCl2) with 2.5 equivalents of DMPO in an aqueous ethanol mixture (1:1 v/v). Stir at room temperature for 30 minutes to ensure complete coordination and displacement of the tautomeric equilibrium.

-

Substrate Addition: Add the hindered nitrile substrate (1.0 equivalent) directly to the catalyst solution. The catalyst loading can be maintained as low as 0.5 mol%.

-

Reaction: Heat the reaction mixture to 80 °C under a reflux condenser. Monitor the reaction progress via GC-MS or TLC.

-

Isolation: Upon full conversion, cool the mixture to room temperature. Extract the aqueous layer with ethyl acetate. The robust nature of the DMPO-Pt complex ensures that no further hydrolysis to the corresponding carboxylic acid occurs, yielding the pure amide.

References

1.[3] Effects of Substitution Pattern in Phosphite Ligands Used in Rhodium-Catalyzed Hydroformylation on Reactivity and Hydrolysis Stability. MDPI.[Link] 2.[1] Dimethylphosphine oxide. Wikipedia.[Link] 3.[6] Synthesis of C 2‐Symmetric Diphosphormonoamidites and Their Use as Ligands in Rh‐Catalyzed Hydroformylation: Relationships between Activity and Hydrolysis Stability. NIH.[Link] 4.[2] A Mechanistic Study on the Tautomerism of H-Phosphonates, H-Phosphinates and Secondary Phosphine Oxides. MDPI.[Link] 5.[7] Phosphine oxides. Wikipedia.[Link] 6.[8] Platinum-catalyzed selective hydration of hindered nitriles and nitriles with acid- or base-sensitive groups. NIH.[Link] 7.[9] Intramolecular Attack on Coordinated Nitriles: Metallacycle Intermediates in Catalytic Hydration and Beyond. The Royal Society of Chemistry.[Link] 8.[5] The catalytic hydration of nitriles to amides using a homogeneous platinum phosphinito catalyst. ResearchGate.[Link] 9.[4] Advances in Homogeneous Catalysis Using Secondary Phosphine Oxides (SPOs): Pre-ligands for Metal Complexes. CHIMIA.[Link]

Sources

- 1. Dimethylphosphine oxide - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Effects of Substitution Pattern in Phosphite Ligands Used in Rhodium-Catalyzed Hydroformylation on Reactivity and Hydrolysis Stability | MDPI [mdpi.com]

- 4. chimia.ch [chimia.ch]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of C 2‐Symmetric Diphosphormonoamidites and Their Use as Ligands in Rh‐Catalyzed Hydroformylation: Relationships between Activity and Hydrolysis Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phosphine oxides - Wikipedia [en.wikipedia.org]

- 8. Platinum-catalyzed selective hydration of hindered nitriles and nitriles with acid- or base-sensitive groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

The Isomeric Distinction: A Comparative Analysis of 3-Hydroxyphenyl and 4-Hydroxyphenyl Phosphine Oxides in a Drug Development Context

An In-Depth Technical Guide for Researchers

Executive Summary

Hydroxyphenyl phosphine oxides (HPPOs) are a class of organophosphorus compounds gaining significant traction in medicinal chemistry and materials science. The phosphine oxide moiety (R₃P=O) serves as a robust, polar functional group and a potent hydrogen bond acceptor, often utilized to enhance the aqueous solubility and metabolic stability of drug candidates.[1][2] The strategic placement of a hydroxyl group on the phenyl ring introduces a secondary site for hydrogen bonding and a versatile handle for further chemical modification. However, the seemingly subtle shift of this hydroxyl group from the meta (3-position) to the para (4-position) imparts dramatic differences in the molecule's electronic properties, acidity, reactivity, and ultimately, its utility in rational drug design. This guide provides an in-depth comparative analysis of 3-hydroxyphenyl and 4-hydroxyphenyl phosphine oxides, elucidating the core physicochemical differences and their practical implications for researchers in drug development.

Part 1: Core Physicochemical and Electronic Differentiation

The position of the hydroxyl substituent relative to the phosphine oxide group governs the electronic interplay within the aromatic system. This dictates the molecule's fundamental properties, including acidity (pKa), spectroscopic signatures, and reactivity.

Electronic Effects and Acidity (pKa)

The primary distinction arises from the difference in resonance stabilization of the corresponding phenoxide ions.

-

4-Hydroxyphenyl Phosphine Oxide (4-HPPO): The hydroxyl group is in the para position, allowing for direct resonance delocalization of the negative charge of the phenoxide ion onto the electron-withdrawing phosphine oxide group. This extended conjugation significantly stabilizes the phenoxide conjugate base, thereby increasing the acidity of the phenolic proton (lower pKa).

-

3-Hydroxyphenyl Phosphine Oxide (3-HPPO): With the hydroxyl group in the meta position, direct resonance delocalization of the phenoxide's negative charge to the phosphine oxide group is not possible. While the phosphine oxide group still exerts an electron-withdrawing inductive effect, the lack of resonance stabilization results in a less stable conjugate base. Consequently, 3-HPPO is a weaker acid (higher pKa) compared to its 4-isomer.

This fundamental difference in acidity is critical in drug design, as it influences the ionization state of the molecule at physiological pH, which in turn affects solubility, cell permeability, and receptor-ligand interactions.

Diagram 1: Resonance Effects on Acidity

Caption: Synthetic workflow for hydroxyphenyl phosphine oxides.

Protocol: Synthesis of (4-Hydroxyphenyl)diphenylphosphine Oxide

This protocol describes a common method via demethylation of the corresponding methoxy-precursor. The causality for this choice is the high yield and clean conversion afforded by BBr₃ for aryl methyl ether cleavage.

Materials:

-

(4-Methoxyphenyl)diphenylphosphine oxide

-

Dichloromethane (DCM), anhydrous

-

Boron tribromide (BBr₃), 1.0 M solution in DCM

-

Deionized Water

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Standard glassware for inert atmosphere synthesis

Procedure:

-

Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve (4-methoxyphenyl)diphenylphosphine oxide (1.0 equiv) in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice bath. This is critical to control the exothermic reaction upon addition of the Lewis acid, BBr₃.

-

Reagent Addition: Add boron tribromide solution (e.g., 1.0 M in DCM, ~3.0 equiv) dropwise to the stirred solution. The number of equivalents is chosen to ensure complete reaction.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully cool the mixture back to 0 °C and quench the reaction by the slow, dropwise addition of deionized water. This step hydrolyzes the boron intermediates and excess BBr₃.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated NaHCO₃ solution to neutralize any remaining acid, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography or recrystallization to obtain the pure (4-hydroxyphenyl)diphenylphosphine oxide. [3] Self-Validation: The identity and purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry. The presence of a broad singlet in the ¹H NMR spectrum corresponding to the phenolic proton and the absence of the methoxy signal (~3.8 ppm) confirms successful demethylation.

Part 3: Applications and Implications in Drug Development

The phosphine oxide group is increasingly valued in medicinal chemistry as a bioisostere for amides or sulfonamides. It acts as a powerful hydrogen bond acceptor and its tetrahedral geometry allows for precise three-dimensional vector positioning of substituents. [1]The addition of a hydroxyl group creates a bipotential pharmacophore.

-

Improving Physicochemical Properties: The polarity of the phosphine oxide moiety can dramatically increase the aqueous solubility of a parent compound, a critical parameter for oral bioavailability. [1][4]For example, incorporating a P(O)Me₂ group into the antihypertensive drug Prazosin significantly improved its solubility profile. [1]The choice between the 3- and 4-HPPO isomers allows for fine-tuning of these properties. The more acidic 4-isomer might be preferred for formulations where an ionized state is desirable, while the less acidic 3-isomer could be used to maintain a neutral state over a wider pH range.

-

Target Engagement and Mimicry: The 4-HPPO scaffold can be viewed as a phosphine oxide analogue of tyrosine. This makes it a compelling structural motif for designing inhibitors of enzymes that process tyrosine, such as 4-hydroxyphenylpyruvate dioxygenase (4HPPD) or various protein tyrosine kinases. [5]The 3-HPPO isomer, in contrast, provides a different spatial arrangement of the key hydrogen-bonding groups (P=O and Ar-OH), which can be exploited to achieve selectivity for different targets or to probe alternative binding pockets.

-

Metabolic Stability: The P-C bond is generally robust and resistant to metabolic cleavage, which can lead to improved drug half-life. The introduction of the phosphine oxide group has been shown to enhance metabolic stability. [1]

-

Vector for Derivatization: The phenolic hydroxyl group in both isomers serves as a convenient attachment point for linkers, solubilizing groups, or other pharmacophores via ether or ester linkages, without disturbing the core phosphine oxide moiety.

Diagram 3: Role of HPPOs as Pharmacophores

Caption: HPPO scaffold interacting with a biological target.

Conclusion

The choice between a 3-hydroxyphenyl and a 4-hydroxyphenyl phosphine oxide is not a trivial one; it is a strategic decision rooted in the fundamental principles of physical organic chemistry. The para-isomer offers greater acidity and a more activated aromatic ring due to direct resonance effects, making it a potential tyrosine mimic and a candidate for facile downstream functionalization. The meta-isomer provides a different geometric and electronic profile, with higher pKa and distinct reactivity, which can be crucial for achieving target selectivity or modulating physicochemical properties in a different manner. A thorough understanding of these core differences is paramount for researchers and drug development professionals seeking to leverage the unique and advantageous properties of these versatile chemical scaffolds.

References

-

Bewick, N. A., Arendt, A., Li, Y., Szafert, S., Lis, T., Wheeler, K. A., Young, J., & Dembinski, R. (2015). Synthesis and Solid-State Structure of (4-Hydroxy-3,5-diiodophenyl)phosphine Oxides. Dimeric Motifs with the Assistance of O-H···O=P Hydrogen Bonds. Current Organic Chemistry, 19(5), 469-474. [Link]

-

Kudryavtsev, I. Yu., Baulina, T. V., Khrustalev, V. N., Petrovskii, P. V., Pasechnik, M. P., & Nifant'ev, E. E. (2013). Molecular and crystal structure of tris(2-hydroxyphenyl)phosphine oxide. Doklady Chemistry, 448(2), 55-60. [Link]

-

PubChem. (n.d.). Tris(4-hydroxyphenyl)phosphine oxide. National Center for Biotechnology Information. Retrieved from [Link]

-

Wu, S.-F., Zhang, G.-K., Wang, X., He, Z.-J., Zhang, J.-Y., & Duan, W.-L. (2023). Organocatalytic Diastereoselective (4 + 1) Cycloaddition of o-Hydroxyphenyl-Substituted Secondary Phosphine Oxides. The Journal of Organic Chemistry, 88(24), 17351–17361. [Link]

-

Shishkin, E. V., Ivanova, I. S., & Vologzhanina, A. V. (2020). Phosphine Oxides as Spectroscopic Halogen Bond Descriptors: IR and NMR Correlations with Interatomic Distances and Complexation Energy. Molecules, 25(6), 1395. [Link]

-

Denisov, G. S., Gindin, V. A., Sheikman, N. S., & Tokhadze, K. G. (2024). Complexes of phosphine oxides with substituted phenols: hydrogen bond characterization based on shifts of P=O stretching bands. Physical Chemistry Chemical Physics, 26(13), 10234-10242. [Link]

-

Wikipedia. (n.d.). Phosphine oxide. Retrieved from [Link]

-

Wagner, F. F., & BISSKY, G. (2020). Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. Journal of Medicinal Chemistry, 63(13), 6867–6887. [Link]

-

Patsnap Synapse. (2024, June 25). What are 4HPPD inhibitors and how do they work?. Retrieved from [Link]

- Google Patents. (n.d.). Preparation of Hydroxyphenyl Phosphine Oxide Mixtures.

Sources

- 1. Application of Phosphine Oxide in Medicinal Chemistry [bldpharm.com]

- 2. Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Phosphine Oxides (−POMe2) for Medicinal Chemistry: Synthesis, Properties, and Applications - Enamine [enamine.net]

- 5. What are 4HPPD inhibitors and how do they work? [synapse.patsnap.com]

Technical Guide: pKa Values of (3-Hydroxyphenyl)dimethylphosphine oxide

Executive Summary

This technical guide provides an in-depth analysis of the acid-base dissociation constants (pKa) of (3-Hydroxyphenyl)dimethylphosphine oxide .[1][2][3] As a bifunctional organophosphorus compound, it exhibits amphoteric character with two distinct ionization sites: the acidic phenolic hydroxyl group and the weakly basic phosphoryl oxygen.[2] Understanding these values is critical for optimizing solubility profiles in drug formulation, tuning ligand electronics in catalysis, and designing purification protocols.[1]

The estimated pKa values are:

Chemical Identity & Structural Analysis[4][5][6][7]

The molecule consists of a phenol core substituted at the meta position (C3) with a dimethylphosphine oxide group. This substitution pattern creates a unique electronic environment where the electron-withdrawing nature of the phosphine oxide influences the acidity of the distal hydroxyl group.[2]

-

Formula: C₈H₁₁O₂P

-

Key Functional Groups:

Visualization: Ionization Equilibria

The following diagram illustrates the stepwise ionization pathways, transitioning from the cationic conjugate acid to the anionic phenolate.

pKa Value Determination & Analysis

Due to the specific nature of this derivative, exact experimental values are often absent from standard databases.[2] The values below are derived using Linear Free Energy Relationships (LFER) and comparative structural analysis with high-confidence reference standards.

Phenolic Hydroxyl Group (Acidic Site)

The acidity of the phenolic proton is governed by the stability of the resulting phenoxide anion. The dimethylphosphine oxide group (-P(O)Me₂) acts as an electron-withdrawing group (EWG) via induction (-I) and resonance (-M), stabilizing the negative charge.[1][2]

-

Substituent Effect: The -P(O)Me₂ group is meta-substituted.[1][2][3]

-

Hammett Equation:

[1][2][3] -

Calculation:

.[1][2][3]

Result: The phenolic pKa is 9.1 ± 0.2 .[2][3] This makes it approximately 10 times more acidic than unsubstituted phenol.[2][3]

Phosphoryl Oxygen (Basic Site)

The phosphoryl oxygen can accept a proton in strong acids to form a hydroxyphosphonium cation.[2] The basicity is determined by the electron density on the oxygen, which is influenced by the substituents on the phosphorus.[2]

-

Reference Trends:

-

Structural Interpolation:

-

Replacing a methyl group in Me₃PO with a phenyl group decreases basicity due to the electron-withdrawing nature of the aryl ring.[2]

-

(3-Hydroxyphenyl)dimethylphosphine oxide is essentially Dimethyl(aryl)phosphine oxide .[1][3]

-

The basicity lies between Me₃PO and Ph₃PO, closer to Me₃PO due to the presence of two methyl groups.[2]

-

The meta-hydroxyl group on the phenyl ring is slightly electron-withdrawing (

), further lowering the pKa slightly relative to the unsubstituted dimethylphenylphosphine oxide.[2]

-

Result: The conjugate acid pKa is 0.0 ± 0.5 .[2][3] The molecule will only protonate significantly in strongly acidic media (pH < 0).[2]

Summary Table

| Ionization Site | Type | Estimated pKa | Structural Influence |

| Phosphoryl Oxygen (P=O) | Basic | 0.0 ± 0.5 | 2 Methyl groups donate e⁻; Aryl ring withdraws e⁻.[1][2][3] |

| Phenolic Hydroxyl (-OH) | Acidic | 9.1 ± 0.2 | P(O)Me₂ group withdraws e⁻, stabilizing the anion.[1][3] |

Experimental Methodologies

To validate these values in a laboratory setting, the following protocols are recommended. Causality is key: standard potentiometry may fail for the low pKa (P=O), requiring spectrophotometric or NMR techniques.[1]

Potentiometric Titration (For Phenolic pKa)

Best for the pKa ~ 9.1 range.[2]

-

Preparation: Dissolve ~5 mg of compound in degassed water (or 0.1 M KCl for ionic strength control).

-

Titrant: Carbonate-free 0.1 M NaOH.

-

Execution: Perform titration under inert atmosphere (N₂ or Ar) to prevent CO₂ absorption (which interferes at pH > 8).[1][2][3]

-

Analysis: Use the Gran plot method to determine the equivalence point and the Henderson-Hasselbalch equation for pKa.

³¹P NMR Titration (For Phosphoryl pKa)

Since the P=O protonation occurs at very low pH, glass electrodes are unreliable. ³¹P NMR chemical shift is highly sensitive to the protonation state of the phosphorus center.[2]

-

Sample: Prepare a series of samples with fixed compound concentration in buffers ranging from pH 2 to H₀ -4 (using HCl/H₂SO₄).

-

Lock: Use a D₂O capillary insert (coaxial) to avoid solvent effects from varying acid concentrations.[1][2][3]

-

Measurement: Record ³¹P NMR shifts (

). -

Data Fitting: Plot

vs. pH (or H₀).[1][2][3] The inflection point of the sigmoidal curve corresponds to the pKa.[2]

Experimental Workflow Diagram

Applications & Implications

Solubility & Formulation

-

Neutral pH (7.4): The molecule exists primarily in its neutral form.[1][2] Solubility will be driven by the polarity of the P=O bond and the H-bonding capacity of the -OH group.[2]

-

Basic pH (> 10): The compound becomes anionic (phenolate), significantly increasing aqueous solubility.[1] This is useful for liquid formulations or extraction into aqueous phases.[2][3]

Catalysis & Ligand Design[4]

-

Metal Binding: The P=O oxygen is a hard donor.[2] However, the presence of the phenolic OH allows for potential bidentate coordination or supramolecular hydrogen bonding networks in the secondary coordination sphere of a catalyst.

-

Electronic Tuning: The pKa of the phenol serves as a probe for the electron density of the aryl ring. If used as a ligand, the electron-withdrawing P(O)Me₂ group makes the phenol more acidic and the ring less susceptible to electrophilic attack.[2]

References

-

Hammett Constants for Phosphorus Groups

-

Jaffé, H. H., Freedman, L. D., & Doak, G. O. (1953).[1] "The Acid Dissociation Constants of Aromatic Phosphonic Acids." Journal of the American Chemical Society.[2][4] (Establishes electron-withdrawing nature of phosphoryl groups).

-

Hansch, C., Leo, A., & Taft, R. W. (1991).[1] "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. Link

-

-

Basicity of Phosphine Oxides

-

Phenol Acidity Trends

Sources

Functionalized Dimethylphosphine Oxides: A Paradigm Shift in Medicinal Chemistry and Organic Synthesis

Executive Summary

Historically, phosphine oxides were relegated to the status of "annoying by-products" in organic synthesis—notorious for being difficult to separate from target compounds via chromatography[1]. However, the FDA approval of the anaplastic lymphoma kinase (ALK) inhibitor Brigatinib in 2017 catalyzed a paradigm shift[1][2]. Brigatinib demonstrated that the dimethylphosphine oxide (DMPO) motif could serve as a highly privileged pharmacophore[2]. Today, functionalized DMPOs are aggressively pursued in drug development as powerful bioisosteres that dramatically improve aqueous solubility, metabolic stability, and target affinity[2][3].

This technical guide provides an in-depth analysis of the mechanistic rationale behind DMPO incorporation, details the physicochemical impact of the

Mechanistic Rationale: The E-E-A-T Perspective

The integration of the

-

Strong Hydrogen-Bond Acceptor (HBA): The highly polarized

bond is a superior H-bond acceptor compared to classical carbonyls or sulfones. In kinase inhibitors like Brigatinib, this allows the oxygen atom to form critical hydrogen bonds with the hinge region of the kinase or mutated residues, bypassing common resistance mechanisms[2][4]. -

Tetrahedral Geometry & Polarity: The tetrahedral phosphorus center provides three distinct vectors for derivatization, allowing for precise spatial orientation within a binding pocket[2]. Furthermore, the high polarity of the DMPO group drastically increases hydrophilicity without introducing an ionizable center at physiological pH[3][5].

-

Metabolic Stability: Unlike phosphates or phosphonates, uncharged phosphine oxides are chemically inert in vivo. They do not undergo ionization at pH 7.4, which protects them from rapid enzymatic cleavage and improves their half-life in human liver microsomes[2][5].

Logical flow mapping DMPO structural traits to pharmacological benefits.

Physicochemical Profiling of the DMPO Motif

To justify the synthetic effort of incorporating a DMPO group, medicinal chemists rely on comparative physicochemical data. As rigorously investigated by[3] and[6], the DMPO group acts as a superior bioisostere to sulfones (

When introduced into saturated heterocyclic cores (e.g., azetidines, pyrrolidines), the DMPO group exerts a profound inductive effect. The table below summarizes the quantitative impact of the

Table 1: Comparative Physicochemical Impact of the DMPO Group

| Property | Non-Substituted Parent | Sulfone Isostere ( | DMPO Isostere ( | Mechanistic Impact |

| Lipophilicity (LogP) | Baseline (0) | Highest reduction in lipophilicity, preventing non-specific hydrophobic binding[6]. | ||

| Aqueous Solubility ( | Low | Moderate | High | Dramatic increase in solubility due to the highly polarized |

| Amine Basicity ( | Baseline (0) | Tunes the basicity of adjacent amines, optimizing membrane permeability[6]. | ||

| H-Bond Acceptor Strength | N/A | Moderate | Very Strong | Enhances specific target engagement via robust hydrogen bonding[2]. |

Synthetic Methodologies & Experimental Protocols

The synthesis of functionalized DMPOs requires overcoming a fundamental chemical challenge: the strong coordinating ability of the

Method A: Palladium-Catalyzed Cross-Coupling

To prevent catalyst poisoning, modern protocols employ bidentate ligands with large bite angles, such as Xantphos, or utilize aqueous micellar conditions[7][8]. The bidentate ligand sterically shields the palladium center, preventing the

Step-by-Step Protocol: Synthesis of (Het)aryl Dimethylphosphine Oxides

-

Reagent Preparation: In an oven-dried Schlenk tube under a nitrogen atmosphere, combine the (hetero)aryl halide (1.0 equiv) and dimethylphosphine oxide (

, 1.2 equiv)[8]. -

Catalyst & Ligand Addition: Add

(2.5 mol%) and Xantphos (5.0 mol%). Causality: The -

Base & Solvent: Add triethylamine (

, 2.0 equiv) as the base and anhydrous 1,4-dioxane as the solvent (0.2 M). Alternatively, for green chemistry applications, use an aqueous micellar solution (e.g., TPGS-750-M) to create a hydrophobic pocket that accelerates the reaction[7]. -

Thermal Activation: Seal the tube and stir the mixture at 80–100 °C for 12–24 hours until TLC or LC-MS indicates complete consumption of the starting halide[8].

-

Workup: Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over

. -

Purification: Concentrate in vacuo and purify via flash column chromatography (typically using a gradient of Dichloromethane/Methanol due to the high polarity of the product) to yield the functionalized DMPO[1].

Step-by-step workflow for Pd-catalyzed C(sp2)-P cross-coupling.

Method B: In Situ Generation of Diazoalkane Reagents for [3+2] Cycloadditions

Diazoalkanes are excellent reagents for synthesizing pyrazoles, but they are notoriously explosive and unstable. To safely synthesize pharmaceutically relevant

Step-by-Step Protocol:

-

Precursor Diazotization: Dissolve (aminomethyl)dimethylphosphine oxide (readily available in multigram quantities) in a non-aqueous solvent such as chloroform (

)[1]. -

In Situ Generation: Treat the amine with a nitrite source (e.g., tert-butyl nitrite) and a catalytic amount of organic acid at

°C. Causality: Generating the diazo compound in situ at sub-zero temperatures prevents spontaneous decomposition and eliminates the explosion hazards associated with isolating diazoalkanes[1]. -

Cycloaddition: Slowly add an electron-poor alkyne or alkene (1.0 equiv) to the cold

M -

Reaction Completion: Allow the reaction to slowly warm to room temperature, stirring until the [3+2] cycloaddition is complete.

-

Isolation: Evaporate the solvent and purify the resulting

-substituted pyrazole or pyrazoline via crystallization or chromatography[1].

Case Studies in Drug Development

The ultimate validation of these synthetic methodologies is their application in clinical candidates:

-

Brigatinib (AP26113): Developed by ARIAD Pharmaceuticals, Brigatinib incorporates a DMPO group at the 4'-position of a 2'-methoxyaniline moiety[2]. This specific functionalization drastically improved the molecule's selectivity and inhibitory activity against mutant ALK, leading to its FDA approval for ALK-positive non-small cell lung cancer (NSCLC)[2].

-

WX-0593: Currently undergoing Phase I/II trials, WX-0593 utilizes the DMPO molecule as a hydrogen-bonding receptor to inhibit both wild-type and mutant ALK, as well as ROS1-positive NSCLC[4]. The DMPO group ensures the drug maintains high aqueous solubility while penetrating the complex tumor microenvironment[4].

Conclusion

The evolution of functionalized dimethylphosphine oxides from synthetic nuisances to privileged medicinal chemistry building blocks underscores the importance of structural innovation in drug discovery. By leveraging targeted synthetic protocols—such as ligand-protected Pd-catalyzed cross-couplings and in situ diazoalkane generation—researchers can safely and efficiently incorporate the DMPO motif. The resulting molecules benefit from unparalleled reductions in lipophilicity, enhanced aqueous solubility, and robust metabolic stability, ensuring the continued prominence of phosphine oxides in next-generation therapeutics.

References

-

Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. Finkbeiner, P., Hehn, J.P., Gnamm, C. Journal of Medicinal Chemistry, 2020. Available at:[Link]

-

Heteroaliphatic Dimethylphosphine Oxide Building Blocks: Synthesis and Physico-Chemical Properties. Fedyk, A., Slobodyanyuk, E., et al. European Journal of Organic Chemistry, 2021. Available at:[Link]

-

Multimetallic Pd- and Ni-catalyzed C(sp2)–P cross-coupling under aqueous micellar conditions. Green Chemistry, 2023. Available at:[Link]

-

Synthesis of Phosphorus(V)-Substituted Six-Membered N-Heterocycles: Recent Progress and Challenges. MDPI, 2023. Available at:[Link]

-

(Diazomethyl)dimethylphosphine oxide - a novel diazoalkane reagent for the synthesis of pharmaceutically relevant POMe2-substituted pyrazoles. American Chemical Society, 2024. Available at:[Link]

-

The synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry, 2023. Available at:[Link]

Sources

- 1. (Diazomethyl)dimethylphosphine oxide - a novel diazoalkane reagent for the synthesis of pharmaceutically relevant POMe2-substituted pyrazoles - American Chemical Society [acs.digitellinc.com]

- 2. Application of Phosphine Oxide in Medicinal Chemistry [bldpharm.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. DIMETHYLPHOSPHINE OXIDE | 7211-39-4 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Multimetallic Pd- and Ni-catalyzed C(sp 2 )–P cross-coupling under aqueous micellar conditions - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02735J [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide to (3-Hydroxyphenyl)dimethylphosphine oxide: Synthesis, Safety, and Application in Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (3-Hydroxyphenyl)dimethylphosphine oxide, a bifunctional organophosphorus compound of increasing interest in medicinal chemistry. We will explore its molecular characteristics, outline safe handling and emergency protocols based on data from structurally analogous compounds, and delve into the rationale behind its growing application in modern drug design. This document is structured to serve as a practical resource, blending established safety principles with field-proven insights into the utility of the dimethylphosphine oxide (DMPO) moiety.

Part 1: Molecular Identity and Physicochemical Profile

(3-Hydroxyphenyl)dimethylphosphine oxide is an aromatic organophosphorus compound featuring a dimethylphosphine oxide group and a hydroxyl substituent on a benzene ring. This dual functionality makes it a versatile building block. The phosphine oxide group acts as a potent hydrogen bond acceptor, while the phenolic hydroxyl group can serve as a hydrogen bond donor or a point for further chemical modification.

While a specific, verified Safety Data Sheet (SDS) for this exact molecule is not publicly available, we can infer its likely properties and hazards from closely related and well-characterized phosphine oxides. The data presented in this guide is synthesized from SDS for compounds like methyldiphenylphosphine oxide and triphenylphosphine oxide and should be used as a robust guideline pending an official SDS from a supplier.

Table 1: Estimated Physicochemical Properties and Identification

| Property | Value / Identifier | Source |

| Chemical Name | (3-Hydroxyphenyl)dimethylphosphine oxide | - |

| Synonyms | 3-(dimethylphosphoryl)phenol | - |

| Molecular Formula | C₈H₁₁O₂P | - |

| Molecular Weight | 170.15 g/mol | - |

| Appearance | Likely a white to off-white powder/solid | [1] |

| Solubility | Expected to be soluble in polar organic solvents (e.g., Methanol, DMSO) and water, enhanced by the polar P=O and -OH groups.[2][3] | - |

| CAS Number | 87584-76-9 | - |

Part 2: Hazard Identification and Toxicological Assessment

Based on the GHS classifications of analogous phosphine oxides, (3-Hydroxyphenyl)dimethylphosphine oxide should be handled as a substance with potential health hazards.[4][5] The primary risks are associated with ingestion, skin contact, and eye contact.

Anticipated GHS Classification (Based on Analogues)

-

Acute Oral Toxicity, Category 4 (H302): Harmful if swallowed.[1][4][5]

-

Skin Irritation, Category 2 (H315): Causes skin irritation.[4][5]

-

Serious Eye Irritation, Category 2A (H319): Causes serious eye irritation.[4][5]

-

Specific Target Organ Toxicity — Single Exposure (Respiratory Irritation), Category 3 (H335): May cause respiratory irritation if inhaled as a dust.[4]

Table 2: Toxicological Data from Analogue Compounds

| Test | Analogue Compound | Route | Value (LD50) | Source |

| Acute Oral Toxicity | Triphenylphosphine oxide | Oral | 685 - 1,380 mg/kg (Rat, Mouse) | [4][6] |

| Acute Dermal Toxicity | Trimethylbenzoyl Diphenylphosphine Oxide | Dermal | > 2000 mg/kg (Rat) | [7] |

Expert Insight: The toxicity profile suggests that the primary routes of exposure are through accidental ingestion or direct contact. The "harmful if swallowed" classification necessitates careful handling to prevent contamination of hands, food, and drink. The irritant nature of the compound means that appropriate personal protective equipment (PPE) is non-negotiable.

Part 3: Laboratory Safety and Handling Protocols

A self-validating system of safety involves a combination of engineering controls, administrative procedures, and personal protective equipment. The following protocols are designed to minimize exposure risk during routine laboratory handling.

Engineering Controls and Personal Protective Equipment (PPE)

-

Ventilation: All weighing and handling of the solid compound should be performed within a certified chemical fume hood or a powder containment hood to prevent inhalation of dust particles.[5][8]

-

Eye and Face Protection: Wear ANSI Z87.1-compliant safety glasses with side shields or, for greater protection against splashes, chemical safety goggles. A face shield is recommended when handling larger quantities.[9]

-

Skin Protection:

-

Gloves: Use chemically resistant gloves (e.g., nitrile) inspected for integrity before each use. Dispose of contaminated gloves properly.[9]

-

Lab Coat: A flame-retardant lab coat should be worn and kept fastened.

-

-

Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory. Do not eat, drink, or smoke in areas where the chemical is used.[1][5]

Diagram: Safe Handling Workflow

Caption: A standard workflow for the safe handling of powdered chemical reagents.

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[10][11] Keep away from strong oxidizing agents and direct sunlight.

-

Disposal: Dispose of waste material and contaminated containers in accordance with all applicable local, state, and federal regulations. Do not allow the product to enter drains.[11][12]

Part 4: Emergency and First-Aid Procedures

Rapid and correct response to an exposure is critical.

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][10]

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[5]

-

If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If respiratory irritation or other symptoms develop, seek medical attention.[10]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Call a poison control center or doctor immediately for treatment advice.[1][10]

Part 5: Application in Drug Discovery & Medicinal Chemistry

The dimethylphosphine oxide (DMPO) functional group, as found in (3-Hydroxyphenyl)dimethylphosphine oxide, has emerged as a valuable moiety in modern drug design, successfully challenging the old paradigm that often filtered out organophosphorus compounds.[13][14]

Key Advantages of the DMPO Group:

-

Potent Hydrogen Bond Acceptor: The P=O bond is a very strong hydrogen bond acceptor, allowing it to form tight interactions with biological targets like kinases. This feature was critical to the success of the FDA-approved ALK inhibitor, Brigatinib.[2][13]

-

Improved Physicochemical Properties: Incorporation of the DMPO group can dramatically increase aqueous solubility and reduce lipophilicity compared to more traditional functional groups like amides or sulfonamides.[2] This is a crucial advantage for improving the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.

-

Metabolic Stability: The polarity of the phosphine oxide can lead to improved metabolic stability, increasing the half-life of a compound in human liver microsomes.[2]

-

Synthetic Versatility: The core structure allows for derivatization at three vectors from the tetrahedral phosphorus center, providing chemists with ample opportunity for scaffold hopping and lead optimization.[2]

Diagram: Role of DMPO in Kinase Inhibition

Caption: The DMPO group enhances kinase binding and improves drug-like properties.

References

- Wikipedia. (n.d.). Dimethylphosphine oxide.

-

Czakó, B., et al. (2024). Synthesis of α-Hydroxyethylphosphonates and α-Hydroxyethylphosphine Oxides: Role of Solvents During Optical Resolution. MDPI. Retrieved from [Link]

-

Rapids Wholesale Equipment. (n.d.). Safety Data Sheet Nu-View. Retrieved from [Link]

-

3M. (2023, February 10). Safety Data Sheet. Retrieved from [Link]

-

Aleksandrova, A. M., et al. (2025, July). Pharmaceutically relevant dimethylphosphine oxides. ResearchGate. Retrieved from [Link]

-

Mykhailiuk, P. K. (2021). Synthesis of dimethyl(vinyl)phosphine oxide (7). ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). Dimethylphenylphosphine oxide. Retrieved from [Link]

-

Angene Chemical. (2024, June 5). Safety Data Sheet - Dimethylphosphine oxide. Retrieved from [Link]

-

Wang, Y., et al. (2024, January 22). Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)s by Oxidative Coupling Polymerization. PMC. Retrieved from [Link]

-

Pall Corporation. (2022, November 9). Safety Data Sheet. Retrieved from [Link]

-

Castrol. (2026, February 17). Safety Data Sheet. Retrieved from [Link]

-

Onys'ko, P. P. (2023). Recent examples (or investigational and approved drugs) of the use of phosphine oxides in medicine. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). WO2022253081A1 - Phosphine oxide derivative, preparation method therefor and application thereof.

-

Kálmán, F. K., et al. (n.d.). Feasibility Evaluation of Detecting Hydroxymethylphosphine Oxide In Vivo by 31P-MRS. PMC. Retrieved from [Link]

-

OECD. (2006, April). SIDS INITIAL ASSESSMENT PROFILE - Triphenylphosphine. Retrieved from [Link]

-

Cosmetic Ingredient Review. (2024, November 21). Safety Assessment of Trimethylbenzoyl Diphenylphosphine Oxide as Used in Cosmetics. Retrieved from [Link]

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. Application of Phosphine Oxide in Medicinal Chemistry [bldpharm.com]

- 3. CAS 7211-39-4: Phosphine oxide, dimethyl- | CymitQuimica [cymitquimica.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. cir-safety.org [cir-safety.org]

- 8. angenechemical.com [angenechemical.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. fishersci.com [fishersci.com]

- 11. rapidswholesale.com [rapidswholesale.com]

- 12. msdspds.castrol.com [msdspds.castrol.com]

- 13. enamine.net [enamine.net]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of (3-Hydroxyphenyl)dimethylphosphine oxide via Grignard reaction

Application Note & Protocol

Strategic Synthesis of (3-Hydroxyphenyl)dimethylphosphine Oxide: A Grignard-Based Approach for Medicinal Chemistry Scaffolding

Abstract

The dimethylphosphine oxide (DMPO) moiety is an increasingly vital functional group in modern drug discovery, prized for its ability to enhance aqueous solubility and improve pharmacokinetic profiles, as exemplified by the FDA-approved drug Brigatinib.[1] This application note provides a detailed, field-tested protocol for the synthesis of (3-Hydroxyphenyl)dimethylphosphine oxide, a versatile building block for introducing the DMPO group onto a phenolic scaffold. The synthesis follows a robust two-stage strategy: 1) Formation of a key intermediate, (3-methoxyphenyl)dimethylphosphine oxide, via a Grignard reaction between 3-methoxyphenylmagnesium bromide and dimethylphosphinoyl chloride, and 2) Subsequent demethylation to unmask the phenolic hydroxyl group. This guide explains the causal reasoning behind critical process parameters, offers troubleshooting insights, and presents a self-validating protocol for researchers in synthetic and medicinal chemistry.

Introduction: The Rising Prominence of Phosphine Oxides in Drug Design

Historically, phosphorus-containing functional groups in pharmaceuticals were dominated by phosphates and phosphonates.[2] However, phosphine oxides have emerged as a compelling class of functional groups due to their unique combination of properties. The P=O bond is a powerful hydrogen bond acceptor, and the tetrahedral phosphorus center allows for three-dimensional derivatization.[1] Critically, the incorporation of the DMPO group has been shown to dramatically increase the solubility and decrease the lipophilicity of parent compounds, often with minimal impact on their biological activity.[1][3] This modification can significantly improve a drug candidate's metabolic stability and overall pharmacokinetic profile, making it a highly attractive strategy in lead optimization.[1][4]

(3-Hydroxyphenyl)dimethylphosphine oxide is a particularly valuable synthon. The phenolic hydroxyl group serves as a versatile handle for subsequent chemical modifications, such as etherification or esterification, allowing for its conjugation to larger molecular frameworks. This protocol details an efficient and scalable synthesis route commencing from readily available starting materials.

Reaction Principle and Strategy

The synthesis is designed around a core Grignard reaction, a classic and powerful method for forming carbon-carbon and carbon-heteroatom bonds.[5] A direct Grignard reaction using 3-bromophenol is not feasible, as the acidic phenolic proton would instantly quench the highly basic organomagnesium reagent.[6]

Therefore, a two-step strategy employing a protecting group is necessary:

-

Protection and Grignard Reaction: The hydroxyl group is protected as a methyl ether in the starting material, 3-bromoanisole. This stable ether allows for the clean formation of the Grignard reagent, 3-methoxyphenylmagnesium bromide.[7][8] This organometallic intermediate then acts as a potent nucleophile, attacking the electrophilic phosphorus center of dimethylphosphinoyl chloride to form the desired carbon-phosphorus bond.[9]

-

Deprotection: The resulting intermediate, (3-methoxyphenyl)dimethylphosphine oxide, is then subjected to acidic cleavage to remove the methyl protecting group and reveal the target phenolic hydroxyl group. Refluxing with hydrobromic acid is a standard and effective method for cleaving aryl methyl ethers.[10]

Overall Synthetic Workflow

Sources

- 1. Application of Phosphine Oxide in Medicinal Chemistry [bldpharm.com]

- 2. Development and Clinical Application of Phosphorus-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphine Oxides (−POMe2) for Medicinal Chemistry: Synthesis, Properties, and Applications - Enamine [enamine.net]

- 4. researchgate.net [researchgate.net]

- 5. Grignard Reaction (Chapter 56) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. sciencemadness.org [sciencemadness.org]

- 7. prepchem.com [prepchem.com]

- 8. CAS 36282-40-3: 3-methoxyphenylmagnesium bromide [cymitquimica.com]

- 9. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US20140217337A1 - Preparation of Hydroxyphenyl Phosphine Oxide Mixtures - Google Patents [patents.google.com]

Application Notes and Protocols for (3-Hydroxyphenyl)dimethylphosphine oxide as a Ligand in Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Multifaceted Ligand Precursor for Modern Catalysis

(3-Hydroxyphenyl)dimethylphosphine oxide is emerging as a versatile and valuable pre-ligand in the field of transition metal catalysis. Its unique molecular architecture, featuring a dimethylphosphine oxide moiety and a strategically positioned hydroxyl group on the phenyl ring, offers a compelling combination of stability, functionality, and catalytic potential. The phosphine oxide group, while air-stable and robust for handling, can be reduced in situ to the corresponding highly active phosphine ligand, which is crucial for many catalytic transformations. This "pre-ligand" strategy simplifies experimental setup and enhances the reproducibility of catalytic reactions.

The hydroxyl functionality further enhances the utility of this compound. It can modulate the electronic properties and solubility of the resulting catalyst, and it provides a convenient handle for immobilization onto solid supports, enabling the development of recyclable catalytic systems. This guide provides detailed protocols and insights into the application of (3-hydroxyphenyl)dimethylphosphine oxide, with a particular focus on its use in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.

Core Principles: The Role of Phosphine Oxides as Pre-Ligands

Phosphine oxides are generally considered the "resting state" in many catalytic cycles.[1] However, their deliberate use as pre-catalysts offers significant advantages. The P=O bond is highly polar and stable, rendering the molecule resistant to oxidation during storage and handling. In the presence of a suitable palladium precursor and a reducing agent (often the solvent or an additive), the phosphine oxide is reduced to the catalytically active phosphine. This in situ generation of the active ligand ensures a controlled and sustained supply to the metal center, often leading to improved catalyst longevity and performance.

The general transformation from the phosphine oxide pre-ligand to the active catalytic species in a Suzuki-Miyaura coupling is depicted below:

Figure 1: Activation of the (3-Hydroxyphenyl)dimethylphosphine oxide pre-ligand.

Application Protocol: Suzuki-Miyaura Cross-Coupling of Aryl Halides

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl halide with an arylboronic acid using (3-Hydroxyphenyl)dimethylphosphine oxide as a pre-ligand.

I. Materials and Reagents

-

(3-Hydroxyphenyl)dimethylphosphine oxide

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Aryl halide (e.g., 4-bromotoluene)

-

Arylboronic acid (e.g., phenylboronic acid)

-

Base: Potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃)

-

Solvent: 1,4-Dioxane, toluene, or a mixture of toluene and water

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

II. Equipment

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and hotplate

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware

-

Rotary evaporator

-

Flash chromatography system

III. Experimental Workflow

Sources

Application Note: Palladium-Catalyzed Cross-Coupling Using Air-Stable Phosphine Oxide Pre-Ligands

[1][2][3][4]

Executive Summary: The "Trojan Horse" Ligand Strategy

Historically, phosphine oxides were discarded as oxidative decomposition products ("catalyst poisons"). However, a paradigm shift led by researchers such as G.Y. Li (DuPont) and Lutz Ackermann (Göttingen) revealed that Secondary Phosphine Oxides (SPOs) and Heteroatom-Substituted Secondary Phosphine Oxides (HASPOs) act as "Trojan Horse" pre-ligands.

Unlike traditional electron-rich phosphines (e.g.,

This guide details the mechanistic basis, selection criteria, and validated protocols for deploying SPOs in high-throughput drug discovery and process chemistry.

Mechanistic Principles

The utility of SPOs relies on a tautomeric equilibrium. While the pentavalent phosphine oxide (

The Tautomerization Cycle

Under catalytic conditions, the P-H bond allows the SPO to tautomerize. The resulting acidic proton is removed by a base, creating a monoanionic ligand (

Visualization of Active Species Formation

Figure 1: Transformation of air-stable SPO pre-ligands into active anionic Pd-catalysts via tautomerization and deprotonation.

Ligand Selection & Comparative Data

Not all phosphine oxides are created equal. The steric bulk and electronic properties of the 'R' groups dictate reactivity.

Table 1: Common SPO/HASPO Ligand Classes

| Ligand Class | Structure Example | Key Properties | Ideal Application |

| Dialkyl SPO | High steric bulk; Electron-rich.[1] Mimics | Suzuki/Heck of Aryl Chlorides; Sterically hindered substrates. | |

| Diaryl SPO | Moderate sterics; Air-stable solid. | General purpose cross-coupling; Stille coupling. | |

| HASPO | PinP(O)H (Pinacol) | Modular synthesis; Tunable electronics. | Kumada-Corriu ; Alkyl halide coupling.[2][3] |

| Biaryl SPO | DPAphos | Highly conjugated; Visible-light active. | Photoredox/Pd dual catalysis; Radical mechanisms. |

Expert Insight: For challenging substrates (e.g., unactivated aryl chlorides),

is the gold standard due to its ability to enforce a mono-ligated Pd species, promoting oxidative addition [1, 2].

Validated Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling of Aryl Chlorides

Based on methodologies developed by G.Y. Li and Wolf.

Objective: Coupling of deactivated aryl chlorides with boronic acids using air-stable reagents.

Materials:

-

Substrate: 4-Chloroanisole (1.0 equiv)

-

Nucleophile: Phenylboronic acid (1.5 equiv)

-

Catalyst Precursor:

(1-2 mol%) -

Ligand: Di-tert-butylphosphine oxide [

] (2-4 mol%)-

Note: Maintain a 2:1 Ligand:Pd ratio.

-

-

Base:

(2.0 equiv) or -

Solvent: Toluene/Water (10:1) or THF/Water.

-

Critical: A small amount of water is often essential to solubilize the base and facilitate the deprotonation of the SPO.

-

Step-by-Step Procedure:

-

Charge Solids: In a standard reaction vial (open to air is acceptable during weighing, but inert atmosphere preferred for reaction), add aryl chloride (if solid), boronic acid, base,

, and the SPO ligand. -

Solvent Addition: Add the solvent mixture (e.g., 2 mL Toluene + 0.2 mL Water).

-

Degas: Cap the vial and purge with Nitrogen or Argon for 2 minutes.

-

Why? While the ligand is air-stable, the active Pd(0) species generated in situ is oxygen-sensitive.

-

-

Reaction: Heat the block to 80–100 °C for 4–12 hours.

-

Observation: The solution often turns from pale yellow to dark black/brown (formation of Pd nanoparticles is possible but the SPO-ligated species remains active).

-

-

Workup: Cool to room temperature. Dilute with EtOAc, wash with water/brine. Dry organic layer over

, filter, and concentrate. -

Purification: Flash chromatography.

Protocol B: C-H Activation (Direct Arylation)

Based on Ackermann Group protocols [3].

Objective: Direct C-H arylation of 1,2,3-triazoles or related heteroarenes.

Workflow Diagram

Figure 2: General workflow for SPO-enabled C-H activation.

Specific Conditions:

-

Catalyst:

(5 mol%) -

Ligand: HASPO (e.g., PinP(O)H) (10 mol%)

-

Base:

or -

Solvent: 1,4-Dioxane (Anhydrous)

-

Temp: 100 °C

Troubleshooting & Optimization

The "Water Effect"

Unlike traditional anhydrous phosphine protocols, SPO systems often benefit from trace water.

-

Observation: Reaction stalls in strictly anhydrous toluene.

-

Fix: Add 1-5% v/v deionized water. This aids in the solubility of inorganic bases (

) and facilitates the deprotonation of the P-OH tautomer to the active P-O- species.

Ligand:Metal Ratio

-

Standard: 2:1 (L:Pd).

-

High Difficulty: For extremely hindered substrates, increasing to 3:1 or 4:1 can prevent Pd black precipitation, though it may slow the reaction rate (over-ligation).

Induction Period

SPO reactions often exhibit an induction period where the P(V) oxide tautomerizes and coordinates.

-

Insight: Do not quench early. If HPLC shows 0% conversion at 30 mins, wait. The active species may still be forming.

References

-

Li, G. Y. (2001).[4][5] "The First Phosphine Oxide Ligand Precursors for Transition Metal Catalyzed Cross-Coupling Reactions." Angewandte Chemie International Edition. [Link][5]

-

Ackermann, L. (2006).[2] "Phosphine Oxides as Preligands in Ruthenium-Catalyzed Arylations via C-H Bond Functionalization." Organic Letters. [Link]

-

Ackermann, L., et al. (2010).[2] "Air-Stable Secondary Phosphine Oxide or Chloride (Pre)Ligands for Cross-Couplings of Unactivated Alkyl Chlorides." Organic Letters. [Link]

-

Wolf, C., & Ekoue-Kovi, K. (2011). "Secondary Phosphine Oxides: Versatile Ligands in Transition Metal-Catalyzed Cross-Coupling Reactions."[4][6][7] Chemistry - A European Journal. [Link]

-

Li, G. Y., et al. (2008). "Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands." Organic Letters. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Air-Stable Secondary Phosphine Oxide or Chloride (Pre)Ligands for Cross-Couplings of Unactivated Alkyl Chlorides [organic-chemistry.org]

- 3. Well-defined air-stable palladium HASPO complexes for efficient Kumada-Corriu cross-couplings of (hetero)aryl or alkenyl tosylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and Application of Air-Stable Secondary Phosphine Oxide, Oxime, and Amine-Phosphine Palladium(II) Complexes in Transfer Hydrogenation and Cross-Coupling Reactions [ir.ua.edu]

- 7. A visible-light activated secondary phosphine oxide ligand enabling Pd-catalyzed radical cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]

Application of Hydroxyphenyl-Phosphine Oxides in Flame Retardant Epoxy Resins: A Technical Guide